An In-Depth Technical Guide to (R)-Citalopram-d6 Oxalate: Properties, Structure, and Application
An In-Depth Technical Guide to (R)-Citalopram-d6 Oxalate: Properties, Structure, and Application
This guide provides a comprehensive technical overview of (R)-Citalopram-d6 Oxalate, a critical analytical tool for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, structural attributes, and its pivotal role as a stable isotope-labeled internal standard in quantitative bioanalysis. The narrative is structured to provide not just data, but the causal logic behind its application, ensuring a deep and practical understanding of the subject matter.
Introduction: The Need for Precision in Pharmacokinetics
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, precision is paramount. The active pharmaceutical ingredient (API) is Citalopram, a selective serotonin reuptake inhibitor (SSRI) used for treating major depressive disorder and other conditions[1][2][3]. Citalopram is a racemic mixture, containing equal parts of the (S)- and (R)-enantiomers[1][4]. The therapeutic activity, however, is primarily attributed to the (S)-enantiomer, known as Escitalopram[5].
To accurately quantify the levels of Citalopram or its enantiomers in complex biological matrices like plasma or urine, a robust internal standard is required. (R)-Citalopram-d6 Oxalate is a deuterated form of the R-enantiomer of Citalopram, designed specifically for this purpose[5][6]. The incorporation of six deuterium atoms provides a mass shift that allows it to be distinguished from the native analyte by mass spectrometry (MS), while its identical chemical structure ensures it behaves similarly during sample extraction and chromatographic separation[7]. This guide will explore the properties that make it an indispensable tool for high-fidelity quantitative analysis.
Chemical Structure and Physicochemical Properties
The identity and purity of an analytical standard are its most crucial attributes. The structure of (R)-Citalopram-d6 Oxalate is defined by three key features: the core Citalopram molecule, its specific (R)-stereochemistry, and the isotopic labeling.
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(R)-Enantiomer: This is the less pharmacologically active enantiomer of Citalopram.
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Deuterium Labeling (d6): Six hydrogen atoms on the two N-methyl groups of the dimethylaminopropyl side chain are replaced with deuterium. This isotopic substitution is the cornerstone of its utility in mass spectrometry.
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Oxalate Salt: The molecule is supplied as an oxalate salt to improve its stability and handling characteristics as a crystalline solid[8].
The 2D structure is depicted below:
Figure 1: Chemical Structure of (R)-Citalopram-d6 Oxalate (Image of the chemical structure of (R)-Citalopram-d6 Oxalate would be placed here in a real whitepaper)
Key Identification and Physical Data
A summary of the essential chemical and physical properties is provided in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile;oxalic acid | [9][10] |
| CAS Number | 1217768-91-6 | [9] |
| Molecular Formula | C₂₂H₁₇D₆FN₂O₅ | [6][9] |
| Molecular Weight | 420.46 g/mol | [6][9] |
| Appearance | White to Off-White Solid | [6][8] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere | [6] |
| Stability | Hygroscopic | [8] |
The Scientific Rationale: Isotope Dilution Mass Spectrometry
The core value of (R)-Citalopram-d6 Oxalate lies in its application in isotope dilution mass spectrometry, the gold standard for quantitative bioanalysis. An ideal internal standard (IS) must co-elute chromatographically and exhibit the same extraction recovery and ionization response as the analyte it is meant to quantify. However, achieving this with a structurally different molecule is challenging due to "matrix effects," where components in a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results[7][11].
A stable isotope-labeled (SIL) internal standard like (R)-Citalopram-d6 Oxalate is the definitive solution. It is chemically identical to the analyte, meaning it experiences the exact same extraction inefficiencies, matrix effects, and potential for degradation during sample workup[12][13]. Because it differs in mass, a mass spectrometer can detect and quantify both the analyte and the IS simultaneously. The ratio of the analyte's signal to the IS signal is used for quantification. This ratio remains constant even if sample is lost or if ionization is suppressed, as both compounds are affected equally. This principle is the foundation of its self-validating system for trustworthy results.
The logical flow of this analytical principle is illustrated below.
Caption: Logical workflow for accurate quantification using a deuterated internal standard.
Experimental Protocol: Quantification in Human Plasma
To illustrate its practical use, this section outlines a validated, step-by-step methodology for quantifying Citalopram enantiomers in human plasma using (R)-Citalopram-d6 Oxalate as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology
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Preparation of Standards:
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Prepare a stock solution of (R)-Citalopram-d6 Oxalate in methanol at 1 mg/mL.
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Create a working internal standard solution by diluting the stock solution to 100 ng/mL in methanol.
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Prepare calibration standards and quality control (QC) samples by spiking known concentrations of racemic Citalopram into blank human plasma.
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-
Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution.
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Vortex briefly to mix.
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Add 300 µL of acetonitrile to precipitate plasma proteins. This step is critical for removing macromolecules that can interfere with the analysis[14].
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Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
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Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
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LC-MS/MS Conditions:
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LC System: A standard HPLC or UPLC system.
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Analytical Column: A chiral column is required for separating the (R) and (S) enantiomers. A common choice is a cellulose-based column, such as a Lux Cellulose-1[14]. For racemic analysis, a standard C18 column is sufficient[14].
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile/isopropanol) is typically employed[14].
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
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Detection: Monitor the specific mass-to-charge (m/z) transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard.
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Citalopram (Analyte): e.g., Q1: 325.2 m/z → Q3: 109.1 m/z
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(R)-Citalopram-d6 (IS): e.g., Q1: 331.2 m/z → Q3: 115.1 m/z (Note: The +6 Da mass shift is reflected in both the precursor and product ions).
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-
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Data Analysis:
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Integrate the peak areas for both the Citalopram and (R)-Citalopram-d6 MRM transitions.
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Calculate the peak area ratio (Analyte Area / IS Area).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
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Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
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The experimental workflow is visualized in the diagram below.
Caption: A typical experimental workflow for quantifying Citalopram in plasma.
Synthesis and Characterization Insights
While detailed synthesis routes for this specific labeled compound are often proprietary, the general synthesis of Citalopram and its analogues is well-documented. The process typically begins with 5-cyanophthalide, which undergoes a series of reactions including Grignard reactions, hydrolysis, optical resolution to isolate the desired enantiomer, cyclization, and finally, salification to form the oxalate salt[15][16]. For the deuterated analogue, a deuterated source of the N,N-dimethyl group, such as dimethylamine-d6, would be introduced at the appropriate step.
Characterization relies on a suite of analytical techniques:
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Mass Spectrometry (MS): Confirms the molecular weight (420.46 g/mol ) and the success of the deuterium labeling by showing the +6 mass unit shift compared to the unlabeled compound[6][9].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure. The absence of signals in the dimethyl region of the ¹H-NMR spectrum and the presence of corresponding signals in the ²H-NMR spectrum would verify the position of the deuterium labels.
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High-Performance Liquid Chromatography (HPLC): Used to assess chemical and chiral purity, ensuring the sample is free from contaminants and the undesired (S)-enantiomer[17].
Safety and Handling
As with any laboratory chemical, appropriate safety measures must be taken. Based on safety data for the parent compounds, (R)-Citalopram-d6 Oxalate should be handled with care[18].
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[18].
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First Aid: In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and consult a physician.
Conclusion
(R)-Citalopram-d6 Oxalate is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible data in pharmaceutical research. Its design as a stable isotope-labeled internal standard directly addresses the fundamental challenges of bioanalysis, such as matrix effects and sample loss. By leveraging the principle of isotope dilution, researchers can achieve a level of accuracy and precision in quantification that is essential for successful drug development, clinical trials, and therapeutic drug monitoring. Understanding its properties, the rationale for its use, and the practicalities of its application is key for any scientist working in this demanding field.
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